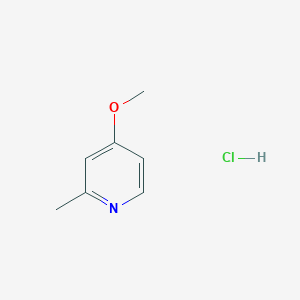

4-Methoxy-2-methylpyridine;hydrochloride

Description

Contextualization within Pyridine (B92270) Derivatives Chemistry

Pyridine and its derivatives are cornerstone heterocycles in chemistry. rsc.orglifechemicals.com The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. This nitrogen atom imparts basicity to the molecule and provides a site for protonation, alkylation, and coordination with metal ions. abertay.ac.uk The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity in both electrophilic and nucleophilic substitution reactions. abertay.ac.uk

Substituents on the pyridine ring, such as the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups in 4-Methoxy-2-methylpyridine (B1587523), play a crucial role in modulating its chemical properties. The methoxy group at the 4-position is an electron-donating group, which can influence the electron density of the pyridine ring and its reactivity. The methyl group at the 2-position can also affect the steric and electronic environment of the molecule. The interplay of these substituents makes 4-Methoxy-2-methylpyridine a versatile building block in organic synthesis. The hydrochloride form helps in its storage and handling, making it a convenient starting material for various chemical transformations.

Significance in Modern Organic Synthesis and Advanced Materials Science

Functionalized pyridines are invaluable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. lifechemicals.comnih.gov They serve as key intermediates and synthons, allowing for the construction of diverse molecular architectures. The specific substitution pattern of 4-Methoxy-2-methylpyridine makes it a valuable precursor for further chemical modifications. For instance, substituted 4-methoxypyridines have been utilized in enantioselective catalytic reactions to produce chiral dihydropyridine (B1217469) and piperidine (B6355638) derivatives, which are important scaffolds in alkaloid synthesis. acs.orgnih.gov The methoxy group can also serve as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups onto the pyridine ring.

While the direct application of 4-Methoxy-2-methylpyridine;hydrochloride in advanced materials science is not extensively documented, the broader class of pyridine derivatives is gaining attention in this field. Pyridine-containing polymers and materials are being explored for their potential in electronic and optical applications. google.com The nitrogen atom in the pyridine ring can coordinate with metal ions, making these derivatives suitable as ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with interesting catalytic and material properties. The specific electronic properties imparted by the methoxy and methyl substituents could potentially be harnessed in the design of novel functional materials.

Scope and Objectives of Contemporary Research Paradigms

Current research involving pyridine derivatives is largely focused on the development of new synthetic methodologies for their efficient and selective functionalization. rsc.org The direct C-H functionalization of pyridines is a particularly active area of research, aiming to provide more sustainable and atom-economical routes to valuable substituted pyridines. rsc.org For a molecule like 4-Methoxy-2-methylpyridine, contemporary research might focus on:

Developing novel catalytic systems for the selective activation and transformation of the C-H bonds on the pyridine ring.

Exploring its utility as a building block in the synthesis of biologically active molecules and complex natural products. nih.gov

Investigating its potential as a ligand for the development of new catalysts for a variety of organic transformations.

Probing its application in the synthesis of novel materials , such as polymers and coordination compounds with specific electronic or photophysical properties.

The overarching objective of this research is to expand the synthetic toolbox available to chemists and to enable the creation of novel molecules with tailored properties for a wide range of applications, from medicine to materials science. The study of compounds like this compound and its parent free base contributes to this fundamental goal by providing insights into the reactivity and potential of this important class of heterocyclic compounds.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

874674-55-2 |

|---|---|

Molecular Formula |

C7H10ClNO |

Molecular Weight |

159.61 g/mol |

IUPAC Name |

4-methoxy-2-methylpyridine;hydrochloride |

InChI |

InChI=1S/C7H9NO.ClH/c1-6-5-7(9-2)3-4-8-6;/h3-5H,1-2H3;1H |

InChI Key |

WBQWQAHXURCNIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1)OC.Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

X-ray Diffraction Analysis of Crystalline Forms

A search of crystallographic databases and chemical literature did not yield any single-crystal X-ray diffraction studies for 4-Methoxy-2-methylpyridine (B1587523) hydrochloride. Such an analysis is essential for definitively determining the three-dimensional arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction for Absolute Structure Determination

No published studies on the single-crystal X-ray diffraction of 4-Methoxy-2-methylpyridine hydrochloride were found. This technique is the gold standard for determining the absolute configuration and detailed molecular geometry of a crystalline solid.

Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) is unavailable as no crystallographic studies have been reported for this compound.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Without crystal structure data, a detailed analysis of specific intramolecular bond lengths, bond angles, and torsional angles for 4-Methoxy-2-methylpyridine hydrochloride cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR data is available for related compounds like 2-methylpyridine and 4-methoxypyridine (B45360), a complete, assigned experimental spectrum for the hydrochloride salt of 4-Methoxy-2-methylpyridine was not found in the searched resources.

Proton (1H) NMR Spectroscopy for Proton Environment Elucidation

Detailed experimental ¹H NMR data, including chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J), specifically for 4-Methoxy-2-methylpyridine hydrochloride, are not available in the reviewed literature.

Carbon (13C) NMR Spectroscopy for Carbon Skeleton Characterization

Experimentally determined ¹³C NMR chemical shift data for the distinct carbon atoms within the 4-Methoxy-2-methylpyridine hydrochloride structure have not been reported in the available scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the molecular structure of 4-Methoxy-2-methylpyridine hydrochloride by establishing through-bond and through-space correlations between nuclei. Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of protons and carbons within the molecule.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For 4-Methoxy-2-methylpyridine hydrochloride, a cross-peak would be expected between the proton at C5 and the proton at C6, confirming their adjacent positions on the pyridine (B92270) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.edu This technique is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For instance, the proton signal of the C2-methyl group will show a direct correlation to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds (²J or ³J coupling), which is crucial for piecing together the molecular skeleton, especially in identifying quaternary carbons. sdsu.edu Key HMBC correlations for 4-Methoxy-2-methylpyridine hydrochloride would include the correlation from the methoxy (B1213986) protons to the C4 carbon and from the C2-methyl protons to both the C2 and C3 carbons of the pyridine ring.

The expected 2D NMR correlations for 4-Methoxy-2-methylpyridine hydrochloride, based on its known structure, are summarized in the interactive table below.

Interactive Data Table: Predicted 2D NMR Correlations for 4-Methoxy-2-methylpyridine hydrochloride

| Proton (¹H) Signal | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H3 | H5 | C3 | C2, C4, C5 |

| H5 | H3, H6 | C5 | C3, C4, C6 |

| H6 | H5 | C6 | C2, C4, C5 |

| 2-CH₃ | - | C(2-CH₃) | C2, C3 |

| 4-OCH₃ | - | C(4-OCH₃) | C4 |

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

Characteristic Vibrational Modes and Functional Group Assignments

The analysis of the vibrational spectra of 4-Methoxy-2-methylpyridine hydrochloride allows for the identification of characteristic modes associated with the pyridine ring, the methyl group, and the methoxy group. Based on studies of similar substituted pyridines, specific frequency regions can be assigned to particular functional groups. researchgate.net

Pyridine Ring Vibrations: The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring give rise to strong bands in the 1650-1400 cm⁻¹ range. researchgate.net

Methyl Group Vibrations: The methyl group exhibits characteristic C-H stretching vibrations (asymmetric and symmetric) near 2950 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹.

Methoxy Group Vibrations: The methoxy group is identified by its C-H stretching modes and, more distinctively, by the C-O stretching vibrations, which typically appear in the 1250-1000 cm⁻¹ region.

Interpretation of Asymmetric and Symmetric Stretching/Bending Vibrations

The fine structure of the FT-IR and FT-Raman spectra can be interpreted by assigning bands to specific types of molecular vibrations, such as stretching and bending, which can be further classified as symmetric or asymmetric.

Stretching Vibrations (ν): These involve a change in the bond length. For the methyl and methoxy groups, both asymmetric (ν_as) and symmetric (ν_s) C-H stretching modes are expected. The C-O-C bond of the methoxy group will also have asymmetric and symmetric stretching modes.

Bending Vibrations (δ): These involve a change in the bond angle. In-plane bending (scissoring, rocking) and out-of-plane bending (wagging, twisting) are characteristic of the CH₂ and CH₃ groups. The pyridine ring itself has several in-plane and out-of-plane bending modes that are sensitive to the substitution pattern.

Correlation with Theoretical Vibrational Frequencies

To support the experimental assignments, theoretical calculations of the vibrational frequencies are often performed using quantum chemical methods, such as Density Functional Theory (DFT). ijstr.org By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. Comparing the calculated frequencies with the experimental FT-IR and FT-Raman data allows for a more confident and detailed assignment of the observed bands. researchgate.netresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and the limitations of the theoretical model.

The expected vibrational modes for 4-Methoxy-2-methylpyridine hydrochloride are detailed in the interactive table below.

Interactive Data Table: Characteristic Vibrational Modes for 4-Methoxy-2-methylpyridine hydrochloride

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch | ν(C-H) |

| 2980 - 2940 | Methyl C-H Stretch | ν_as, ν_s(CH₃) |

| 1620 - 1580 | Pyridine Ring Stretch | ν(C=C), ν(C=N) |

| 1500 - 1400 | Pyridine Ring Stretch | ν(C=C), ν(C=N) |

| 1470 - 1430 | Methyl C-H Bend | δ_as(CH₃) |

| 1280 - 1230 | Aryl Ether C-O Stretch | ν_as(C-O-C) |

| 1180 - 1150 | Ring In-plane Bend | δ(C-H) |

| 1050 - 1020 | Aryl Ether C-O Stretch | ν_s(C-O-C) |

| 850 - 800 | Ring Out-of-plane Bend | γ(C-H) |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

The choice of ionization technique significantly influences the resulting mass spectrum.

Electron Ionization (EI): EI is a hard ionization technique that uses high-energy electrons to ionize the sample, leading to extensive fragmentation. nih.gov The molecular ion (M⁺˙) is often observed, but the spectrum is typically dominated by fragment ions, which provides a detailed "fingerprint" of the molecule's structure.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. nih.gov It typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation. This is highly effective for confirming the molecular weight of the analyte. For 4-Methoxy-2-methylpyridine, the expected m/z for the protonated molecule would be approximately 124.075. uni.lu

By analyzing the fragments produced, particularly under EI conditions, a fragmentation pathway can be proposed. For 4-Methoxy-2-methylpyridine, key fragmentation steps would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion, followed by the loss of carbon monoxide (CO). Another possible fragmentation pathway could involve the cleavage of the pyridine ring.

The proposed major fragments for 4-Methoxy-2-methylpyridine under mass spectrometry are listed in the interactive table below.

Interactive Data Table: Proposed Mass Spectrometry Fragments of 4-Methoxy-2-methylpyridine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Neutral Loss |

| 123 | [C₇H₉NO]⁺˙ | (Molecular Ion) |

| 108 | [C₆H₆NO]⁺ | •CH₃ |

| 94 | [C₅H₄NO]⁺ | •CHO |

| 80 | [C₅H₆N]⁺ | •OCH₃, CO |

| 78 | [C₅H₄N]⁺ | CH₃CN |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a compound by measuring the mass-to-charge ratio (m/z) with very high accuracy. For 4-Methoxy-2-methylpyridine;hydrochloride, the analysis would typically be performed on the protonated free base, [M+H]⁺, which is 4-Methoxy-2-methylpyridine. The high resolution and accuracy of HRMS allow for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

The theoretical monoisotopic mass of the neutral 4-Methoxy-2-methylpyridine (C₇H₉NO) is 123.06841 Da. When ionized by protonation, the expected accurate mass of the [M+H]⁺ ion is 124.07569 Da. An experimental HRMS measurement that yields a value very close to this theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the elemental formula C₇H₁₀NO⁺. This level of precision is crucial for confirming the identity of the compound and distinguishing it from other potential isomers or isobaric compounds.

The determination of the elemental formula is a critical step in the structural elucidation process, providing a definitive confirmation of the compound's chemical makeup.

Table 1: HRMS Data for the Protonated Molecule of 4-Methoxy-2-methylpyridine

| Parameter | Value |

|---|---|

| Molecular Formula (neutral) | C₇H₉NO |

| Theoretical Monoisotopic Mass (neutral) | 123.06841 Da |

| Ion Formula ([M+H]⁺) | C₇H₁₀NO⁺ |

| Theoretical Accurate Mass ([M+H]⁺) | 124.07569 Da uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecule of 4-Methoxy-2-methylpyridine ([M+H]⁺, m/z 124.0757) is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, structurally informative product ions. The analysis of these product ions allows for the elucidation of the compound's fragmentation mechanism and provides detailed structural information.

Based on the structure of 4-Methoxy-2-methylpyridine, a plausible fragmentation pathway can be proposed. The initial protonation is likely to occur at the nitrogen atom of the pyridine ring, which is the most basic site. The fragmentation of the protonated molecule is expected to proceed through several key pathways, including the loss of a methyl radical from the methoxy group, the loss of formaldehyde, and cleavage of the pyridine ring.

A primary fragmentation step for methoxy-substituted aromatic compounds is often the loss of a methyl radical (•CH₃), leading to a radical cation. Another common pathway involves the neutral loss of formaldehyde (CH₂O) from the methoxy group. Subsequent fragmentations can involve the loss of small neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring structure. The study of these characteristic fragmentation patterns is crucial for the structural confirmation of 4-Methoxy-2-methylpyridine and related pyridine derivatives.

Table 2: Proposed MS/MS Fragmentation Pathway for Protonated 4-Methoxy-2-methylpyridine ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

|---|---|---|---|

| 124.0757 | 109.0522 | •CH₃ (15.0235 Da) | Loss of a methyl radical from the methoxy group. |

| 124.0757 | 94.0651 | CH₂O (30.0106 Da) | Loss of formaldehyde from the methoxy group. |

| 109.0522 | 81.0416 | CO (28.0106 Da) | Loss of carbon monoxide from the resulting ion. |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. ijcrt.org It is employed to determine various molecular properties, including optimized geometry, electronic energies, and reactivity descriptors. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), have proven effective in providing accurate theoretical data that complements experimental findings. ijcrt.org

Geometry Optimization and Energy Minimization

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. wikipedia.org This process systematically alters the bond lengths, bond angles, and dihedral angles of an initial molecular structure to minimize the net inter-atomic forces, thereby identifying the most stable conformation. wikipedia.orgmdpi.com The outcome of a successful geometry optimization is an equilibrium structure from which various molecular properties can be accurately calculated. ijcrt.org

While specific experimental crystallographic data for 4-Methoxy-2-methylpyridine (B1587523);hydrochloride is not available in the provided search results, DFT calculations can predict these parameters. For a similar molecule, 4–chloromethyl pyridine hydrochloride, theoretical calculations have been compared with experimental XRD results to validate the computational method. ijcrt.org Such studies typically show a high degree of correlation between calculated and observed values for bond lengths and angles.

Illustrative Optimized Geometry Parameters for a Pyridine Derivative (Note: The following data is representative of typical DFT calculation outputs for pyridine derivatives and is not specific to 4-Methoxy-2-methylpyridine;hydrochloride.)

| Parameter | Bond | Calculated Bond Length (Å) |

|---|---|---|

| Bond Length | C1-C2 | 1.395 |

| Bond Length | C2-N3 | 1.341 |

| Bond Length | N3-C4 | 1.338 |

| Bond Length | C4-C5 | 1.392 |

| Bond Length | C5-C6 | 1.389 |

| Bond Length | C6-N1 | 1.345 |

| Bond Angle | C1-C2-N3 | 123.5° |

| Bond Angle | C2-N3-C4 | 117.2° |

| Bond Angle | N3-C4-C5 | 121.8° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular stability and reactivity. aimspress.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. scirp.org

The HOMO-LUMO gap is used to calculate various global reactivity descriptors:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A molecule with a large energy gap is considered "hard." scirp.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity. mdpi.com

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, reflecting the tendency of electrons to escape. mdpi.com

For pyridine derivatives, the distribution of HOMO and LUMO orbitals indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. ijcrt.org

Illustrative FMO Properties for a Pyridine Derivative (Note: The following data is representative and not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.75 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 4.80 |

| Chemical Hardness (η) | 2.40 |

| Chemical Softness (S) | 0.42 |

| Electronegativity (χ) | 4.35 |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgpreprints.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. chemrxiv.org Different colors represent different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack. chemrxiv.org

Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack. preprints.org

Green: Regions of neutral or zero potential.

MEP analysis provides a visual representation of the relative polarity of the molecule and is instrumental in understanding non-covalent interactions, such as hydrogen bonding. preprints.orgnih.gov For protonated pyridine derivatives, the most positive potential is typically located around the hydrogen atom attached to the ring nitrogen, while negative potentials are often found near other electronegative atoms. ijcrt.org

Quantum Chemical Descriptors and Reactivity Indices

Mulliken Population Analysis and Atomic Charge Distribution

While Mulliken charges are known to be sensitive to the choice of basis set, they provide a qualitative understanding of the charge distribution. wikipedia.orguni-muenchen.de In pyridine derivatives, nitrogen and oxygen atoms typically exhibit negative Mulliken charges due to their high electronegativity, while hydrogen atoms and many carbon atoms show positive charges. niscpr.res.in This charge distribution is critical for understanding the molecule's electrostatic interactions.

Illustrative Mulliken Atomic Charges for a Pyridine Derivative (Note: The following data is representative and not specific to this compound.)

| Atom | Charge (a.u.) |

|---|---|

| N(ring) | -0.58 |

| C(adjacent to N) | 0.25 |

| C(para to N) | -0.15 |

| O(methoxy) | -0.55 |

| H(attached to N) | 0.45 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. nih.gov It investigates charge transfer, hyperconjugation, and intramolecular delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Vibrational spectroscopy is a fundamental tool for molecular structure elucidation. DFT calculations allow for the accurate prediction of infrared (IR) and Raman spectra from first principles. By calculating the harmonic vibrational frequencies, one can assign the experimentally observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For the 4-Methoxy-2-methylpyridinium cation, theoretical spectra can be generated by first optimizing the molecular geometry and then performing a frequency calculation at a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. Studies on the parent pyridinium (B92312) cation (PyH+) and other substituted pyridines provide a reliable basis for assigning the expected vibrational modes. mdpi.comresearchgate.net

Key expected vibrational modes for the 4-Methoxy-2-methylpyridinium cation would include:

N-H Stretching: The protonation of the pyridine nitrogen introduces N+-H stretching and bending modes. The stretching vibration is typically a strong, broad band in the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy (B1213986) groups would appear at slightly lower wavenumbers (2850-3000 cm⁻¹). researchgate.net

Ring Vibrations: The characteristic stretching and bending modes of the pyridine ring typically appear in the 1400-1650 cm⁻¹ "fingerprint" region. These modes are sensitive to substitution.

C-O Stretching: The stretching of the C-O bond of the methoxy group is also a characteristic vibration.

The table below presents a selection of calculated vibrational frequencies for the parent pyridinium cation, which serves as a foundational model for substituted derivatives. mdpi.com

| Mode | Symmetry | Calculated Frequency | Description |

|---|---|---|---|

| ν1 | A1 | 3375 | N-H stretch |

| ν2 | A1 | 3101 | C-H stretch |

| ν19a | A1 | 1633 | Ring stretch |

| ν8a | A1 | 1609 | Ring stretch |

| ν12 | A1 | 1040 | Ring breathing |

| ν6a | A1 | 615 | Ring deformation |

| ν17b | B1 | 949 | γ(CH) out-of-plane bend |

| ν19b | B2 | 1530 | Ring stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nrel.gov These predictions are invaluable for assigning experimental spectra, distinguishing between isomers, and understanding how electronic structure influences magnetic shielding.

For 4-Methoxy-2-methylpyridinium chloride, calculations would involve optimizing the geometry and then computing the nuclear magnetic shielding tensors. The chemical shifts are then obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). Computational studies on the pyridine-pyridinium cation have explored the factors that influence the proton chemical shift in strong hydrogen bonds, highlighting the importance of nuclear dynamics and delocalization. acs.org

The protonation of the pyridine ring and the presence of substituents significantly alter the chemical shifts compared to the neutral pyridine. The positive charge on the ring generally leads to a downfield shift (higher ppm) for the ring protons and carbons due to deshielding. The electron-donating methoxy group and the weakly donating methyl group would counteract this effect to some extent at specific positions. Predicting these shifts accurately requires a robust computational approach. While specific calculated data for the target molecule is sparse, typical accuracy for ¹³C chemical shift predictions using modern DFT protocols is around 2 ppm. nrel.govnih.gov

| Nucleus | Expected Trend | Influencing Factors |

|---|---|---|

| Ring Protons (¹H) | Downfield shift relative to neutral pyridine | Positive charge on the pyridinium ring (deshielding) |

| Methyl/Methoxy Protons (¹H) | Typical aliphatic/methoxy region | Local electronic environment |

| Ring Carbons (¹³C) | Downfield shift relative to neutral pyridine | Positive charge, inductive and resonance effects of substituents |

| C2 and C4 Carbons (¹³C) | Significant influence from methyl and methoxy groups | Direct substituent effects |

The color and photophysical properties of a molecule are determined by how it absorbs light, which involves the transition of electrons from occupied to unoccupied molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net It provides information on excitation energies, corresponding absorption wavelengths (λmax), and the strength of the transitions (oscillator strengths).

For the 4-Methoxy-2-methylpyridinium cation, TD-DFT calculations can reveal the nature of its electronic transitions, such as π→π* and n→π* transitions. The calculation typically follows a geometry optimization and is often performed with a functional designed for excited states, such as CAM-B3LYP, and includes a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra. mdpi.com

Studies on other pyridinium systems demonstrate the utility of this approach. For example, TD-DFT calculations on a charge-transfer complex involving 2-amino-4,6-dimethylpyridine (B145770) showed that the lowest energy absorption band corresponds to a HOMO→LUMO transition. scirp.org For the 4-Methoxy-2-methylpyridinium cation, the HOMO is expected to have significant contribution from the π-system of the ring and the methoxy group, while the LUMO will be centered on the electron-deficient pyridinium ring. The energy gap between these orbitals will largely determine the wavelength of the lowest-energy absorption band.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 540.54 | 0.015 | HOMO → LUMO (70%) | n→π |

| 317.59 | 0.232 | HOMO-2 → LUMO (67%) | π→π |

Investigation of Reaction Mechanisms via Computational Modeling

Understanding how a chemical reaction proceeds is central to organic chemistry. Computational modeling provides a way to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the kinetic bottleneck of a reaction. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving 4-Methoxy-2-methylpyridinium, DFT calculations are used to locate the geometry of transition states and compute their energies. This is crucial for predicting reaction outcomes, such as regioselectivity. For instance, in reactions involving nucleophilic or radical attack on the pyridinium ring, addition can occur at different positions (e.g., C2, C4, C6). Computational studies on related systems have successfully elucidated these preferences. A DFT study on the radical addition to an N-amidopyridinium salt found that the transition state for addition at the C4 position was 2.9 kcal/mol lower in energy than the transition state for C2 addition, correctly predicting the observed C4 selectivity. This preference was attributed to the electronic and steric environment of the transition state structure.

By locating the relevant transition states for a proposed reaction of 4-Methoxy-2-methylpyridinium, one can calculate the activation barriers and thus predict the most likely reaction pathway. This approach has been used to understand diverse reactions of pyridinium salts, from C-H arylation to cycloadditions, providing mechanistic insights that are difficult to obtain experimentally.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental computational technique used to map the energy landscape of a chemical transformation. By plotting the energy of a system as a function of the geometric changes that occur as reactants are converted into products, a potential energy surface is generated. This surface reveals the lowest energy path, known as the reaction coordinate, and highlights key stationary points such as local minima, corresponding to reactants, intermediates, and products, and saddle points, representing transition states.

For reactions involving substituted pyridines, Density Functional Theory (DFT) is a commonly employed method for performing reaction coordinate analysis. semanticscholar.org For instance, in a hypothetical nucleophilic aromatic substitution (SNAr) reaction on the 4-Methoxy-2-methylpyridine ring, computational analysis would begin by optimizing the geometries of the reactants (the pyridine derivative and the nucleophile). The subsequent search for the transition state would involve identifying the geometry where the new bond is partially formed and the leaving group bond is partially broken. The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor in reaction kinetics.

Table 1: Illustrative Reaction Coordinate Analysis Data for a Generic SNAr Reaction on a Substituted Pyridine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Substituted Pyridine + Nucleophile | 0.0 |

| Transition State 1 | Formation of Meisenheimer complex | +15.2 |

| Intermediate | Meisenheimer complex | -5.7 |

| Transition State 2 | Expulsion of Leaving Group | +12.8 |

| Products | Substituted Pyridine + Leaving Group | -10.3 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a reaction coordinate analysis.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For substituted pyridines like 4-Methoxy-2-methylpyridine, multiple reactive sites exist, and predicting the most favorable site for a reaction is crucial for synthetic applications.

Regioselectivity:

The regioselectivity of reactions on pyridine derivatives is governed by the electronic properties of the ring, which are influenced by the substituents. imperial.ac.uk The electron-donating methoxy and methyl groups in 4-Methoxy-2-methylpyridine increase the electron density of the pyridine ring, affecting its reactivity towards electrophiles and nucleophiles.

Computational methods, particularly DFT, can be used to calculate various electronic descriptors that help predict regioselectivity. ias.ac.in These include:

Frontier Molecular Orbitals (HOMO and LUMO): The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively. tjnpr.org

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions quantify the change in electron density at a particular point in a molecule when an electron is added or removed, thereby indicating the local reactivity towards nucleophilic or electrophilic attack.

For 4-Methoxy-2-methylpyridine, computational analysis would likely predict that electrophilic attack is directed to specific positions on the ring based on the calculated electron densities. Conversely, in nucleophilic substitution reactions, the positions ortho and para to the nitrogen atom are generally activated, and the presence of substituents further modulates this reactivity. researchgate.net Studies on the regioselectivity of reactions involving 3,4-pyridynes have demonstrated the predictive power of computational models based on aryne distortion. nih.gov

Stereoselectivity:

The prediction of stereoselectivity is particularly relevant when the reaction creates a new chiral center. While 4-Methoxy-2-methylpyridine itself is achiral, reactions at the methyl group or additions to the ring could potentially generate stereoisomers.

Computational modeling can be used to determine the relative energies of the transition states leading to different stereoisomeric products. nih.gov A lower activation energy for the formation of one stereoisomer over another would suggest that the reaction will be stereoselective. For example, in the case of a catalytic asymmetric reaction, computational studies can elucidate the interactions between the substrate, catalyst, and reagents in the transition state, explaining the origin of the observed enantioselectivity.

Table 2: Illustrative Computational Data for Predicting Regioselectivity in an Electrophilic Aromatic Substitution Reaction

| Position on Pyridine Ring | Relative Energy of Transition State (kcal/mol) | Predicted Major Product |

| C3 | +18.5 | No |

| C5 | +15.2 | Yes |

| C6 | +20.1 | No |

Note: This data is hypothetical and for illustrative purposes. The actual regioselectivity would depend on the specific reaction conditions and reagents.

Advanced Applications and Role As a Key Intermediate in Organic Transformations

Precursor in Pharmaceutical Synthesis

The primary and most well-documented application of the 4-methoxy-2-methylpyridine (B1587523) scaffold is in the synthesis of high-value active pharmaceutical ingredients (APIs). It forms the core heterocyclic structure for a class of widely used drugs and provides a versatile platform for creating diverse, biologically active molecules.

4-Methoxy-2-methylpyridine is a foundational precursor for the synthesis of key intermediates used in the production of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders. nih.govscbt.com While not the final coupling agent itself, its core structure is elaborated through several synthetic steps to create the activated pyridine (B92270) component required for building the final drug molecule. chempanda.com

The crucial transformation involves the activation of the 2-methyl group, typically through chlorination with reagents like thionyl chloride, to form a reactive 2-(chloromethyl)pyridine (B1213738) derivative. researchgate.netsigmaaldrich.com This chlorinated intermediate then acts as an electrophile, which is coupled with a substituted 2-mercaptobenzimidazole (B194830) nucleophile to form the thioether backbone of the PPI. semanticscholar.orgsigmaaldrich.compatsnap.com Subsequent oxidation of the linking sulfur atom yields the final sulfoxide (B87167) drug.

Different PPIs utilize distinct analogues of this pyridine intermediate, where the substitution pattern is modified to achieve the desired pharmacological profile.

Pantoprazole (B1678409): The synthesis of pantoprazole requires an intermediate known as 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. nih.govlookchem.comgoogle.com The synthetic pathway often starts from precursors that are used to construct the substituted pyridine ring, which is then chlorinated. scbt.comchempanda.com

Rabeprazole (B1678785): The key pyridine intermediate for rabeprazole is 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. sigmaaldrich.comscispace.com This highlights how the 4-methoxy group of a precursor can be replaced with other alkoxy groups to modulate the drug's properties.

The table below summarizes the key pyridine intermediates derived from similar scaffolds for major proton pump inhibitors.

Pyridine Intermediates in the Synthesis of Proton Pump Inhibitors

| Proton Pump Inhibitor | Key Pyridine Intermediate |

|---|---|

| Pantoprazole | 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride nih.govgoogle.com |

| Rabeprazole | 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride scispace.comnbinno.com |

Beyond its established role in PPI synthesis, the substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Pyrazole, pyridine, and pyrimidine (B1678525) systems are recognized as promising scaffolds for many therapeutic agents, including potential antitumor candidates that target protein kinases like EGFR and VEGFR-2. The functional handles on the 4-methoxy-2-methylpyridine ring allow for further chemical modifications, enabling the exploration of new derivatives for various therapeutic targets.

Building Block in Complex Organic Molecule Construction

The utility of 4-methoxy-2-methylpyridine hydrochloride extends beyond pharmaceuticals to the broader field of synthetic organic chemistry, where it can be used to construct a range of complex molecular architectures.

While the most prominent application of 4-methoxy-2-methylpyridine derivatives is in the pharmaceutical sector, the pyridine ring is a critical structural motif in the agrochemical industry. researchgate.net Pyridine-based compounds are integral to a wide range of fungicides, herbicides, and insecticides. chempanda.comresearchgate.net The substitution patterns, including methyl and alkoxy groups, are known to influence the biological activity of these agents. chempanda.com Although direct synthesis of commercial agrochemicals from 4-methoxy-2-methylpyridine hydrochloride is not widely documented, its structural features make it and its derivatives attractive candidates for the design and discovery of new crop protection agents.

Potential in Catalysis and Ligand Design

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordinating atom for metal ions. This property allows pyridine derivatives to function as ligands in coordination chemistry and catalysis. The substituents on the ring, such as the electron-donating methoxy (B1213986) group in 4-methoxy-2-methylpyridine, can modulate the electronic properties of the nitrogen atom, thereby tuning the stability and reactivity of the resulting metal complex. Substituted pyridines have been successfully used to create ligands for various catalytic processes, including nickel-catalyzed cross-coupling reactions. The specific steric and electronic profile of 4-methoxy-2-methylpyridine makes it a potential scaffold for the rational design of new, efficient ligands for a range of catalytic transformations.

Application as a Ligand in Coordination Chemistry

While extensive research specifically detailing the coordination chemistry of 4-Methoxy-2-methylpyridine is not widely available in the public domain, its potential as a ligand can be inferred from the well-established chemistry of related pyridine derivatives, such as 4-methoxypyridine (B45360) and 2-methylpyridine. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a wide variety of metal centers.

The electronic nature of 4-Methoxy-2-methylpyridine is significantly influenced by the methoxy group, which is a strong σ-donor and π-donor. This electron-donating character increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom, enhancing its ability to coordinate with metal ions. This increased donor strength can lead to the formation of stable metal complexes.

Conversely, the methyl group at the 2-position introduces steric hindrance around the nitrogen donor atom. This steric bulk can influence the geometry of the resulting coordination complexes and may favor the formation of complexes with lower coordination numbers or specific stereochemistries. The balance between the electronic enhancement of the methoxy group and the steric hindrance of the methyl group makes 4-Methoxy-2-methylpyridine a ligand with tunable properties.

Based on analogous compounds, it is anticipated that 4-Methoxy-2-methylpyridine would form stable complexes with a range of transition metals, including but not limited to copper (Cu), palladium (Pd), platinum (Pt), ruthenium (Ru), and rhodium (Rh). The hydrochloride salt would first need to be neutralized to the free base to act as a neutral ligand.

Table 1: Plausible Coordination Complexes with 4-Methoxy-2-methylpyridine (L)

| Complex Formula | Metal Ion | Potential Geometry | Anticipated Application Area |

| [PdCl2(L)2] | Pd(II) | Square Planar | Cross-coupling catalysis |

| [Ru(bpy)2(L)Cl]+ | Ru(II) | Octahedral | Photoredox catalysis |

| [Cu(L)2I2] | Cu(II) | Tetrahedral | Atom transfer radical polymerization |

| [Rh(COD)(L)Cl] | Rh(I) | Square Planar | Hydroformylation, Hydrogenation |

This table is illustrative and based on the coordination behavior of similar pyridine ligands.

Role in Organic Catalytic Processes and Mechanistic Studies

The application of metal complexes bearing pyridine-based ligands is a cornerstone of modern organic catalysis. These ligands can modulate the electronic and steric environment of the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

A notable example of the catalytic application of 4-Methoxy-2-methylpyridine is in the enantioselective dearomative addition of Grignard reagents to 4-methoxypyridinium ions. In a study, 4-methoxy-2-methylpyridine was used as a substrate in a copper-catalyzed reaction. The formation of a pyridinium (B92312) ion in situ, followed by the addition of ethylmagnesium bromide in the presence of a chiral copper catalyst, yielded the corresponding dihydropyridine (B1217469) product with high enantioselectivity. acs.org Computational studies in this research highlighted that the coordination of the copper catalyst to the pyridinium substrate is a key step in the catalytic cycle. acs.org

While specific mechanistic studies for a broad range of reactions catalyzed by 4-Methoxy-2-methylpyridine complexes are not extensively documented, the general roles of substituted pyridine ligands in catalysis are well understood. They can:

Stabilize the active catalytic species: The strong σ-donation from the pyridine nitrogen helps to stabilize the metal center in various oxidation states throughout the catalytic cycle.

Influence selectivity: The steric profile of the ligand can control the approach of substrates to the metal center, thereby dictating regioselectivity and stereoselectivity. The 2-methyl group in 4-Methoxy-2-methylpyridine would be expected to play a significant role in this regard.

Modulate reactivity: The electronic properties of the ligand can be fine-tuned to either accelerate or decelerate key elementary steps in a catalytic cycle, such as oxidative addition or reductive elimination in the case of cross-coupling reactions.

The principles of using substituted pyridine ligands are evident in various catalytic systems. For example, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov Similarly, ruthenium complexes bearing pyridine-containing ligands have shown high activity in alcohol oxidation. rsc.org The specific electronic and steric attributes of 4-Methoxy-2-methylpyridine suggest its potential as an ancillary ligand in these and other transition metal-catalyzed transformations.

Table 2: Examples of Catalytic Processes Employing Related Pyridine Derivative Ligands

| Catalytic Reaction | Metal Catalyst | Role of Pyridine Ligand | Reference |

| Suzuki-Miyaura Coupling | Palladium | Stabilizing Pd(0) and Pd(II) intermediates, influencing reaction rate and yield. | nih.gov |

| Alcohol Oxidation | Ruthenium | Modulating the redox potential of the Ru center and enhancing catalytic activity. | rsc.org |

| CO2 Reduction | Iron/Cobalt | Facilitating electron transfer and binding/activation of CO2. | researchgate.netacs.org |

| C-H Functionalization | Rhodium/Aluminum | Directing group and ancillary ligand for selective C-H activation. | nih.gov |

This table provides examples of catalytic reactions where pyridine-based ligands, similar in nature to 4-Methoxy-2-methylpyridine, play a crucial role.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxy-2-methylpyridine hydrochloride, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves alkylation or methoxylation of pyridine derivatives. For example, a two-step protocol may include:

- Step 1 : Methoxylation of 2-methylpyridine using methoxy precursors (e.g., methanol with acid catalysts) under reflux (100–120°C, 6–8 hours) .

- Step 2 : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol, followed by crystallization .

- Critical Parameters : Temperature control during methoxylation prevents over-oxidation, while solvent purity (>99%) ensures high salt yield (>85%) .

Q. Which spectroscopic techniques are most effective for characterizing 4-methoxy-2-methylpyridine hydrochloride?

- Analytical Workflow :

- 1H NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy/methyl groups (δ 3.2–3.8 ppm) in DMSO-d6 .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 154.1 and chloride adducts .

- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN:H2O + 0.1% TFA, 70:30) .

Q. What safety protocols are essential for handling 4-methoxy-2-methylpyridine hydrochloride in the lab?

- Safety Measures :

- Ventilation : Use fume hoods to avoid inhalation (GHS H332 ).

- PPE : Nitrile gloves, lab coats, and safety goggles (skin/eye irritation reported in analogous hydrochlorides ).

- Storage : Desiccated at -20°C in amber glass to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictory yield data in published synthesis routes?

- Case Study : Conflicting yields (60–90%) in methoxylation steps may arise from:

- Catalyst Selection : BF3·Et2O vs. H2SO4 (latter increases side-product formation) .

- Solvent Polarity : Polar aprotic solvents (DMF) improve methoxy group incorporation vs. THF .

Q. What factors contribute to the instability of 4-methoxy-2-methylpyridine hydrochloride under varying pH conditions?

- Stability Analysis :

- Acidic Media (pH <3) : Rapid hydrolysis of methoxy group to hydroxyl derivatives (confirmed by LC-MS) .

- Neutral/Basic Media (pH 7–9) : Degradation via nucleophilic substitution at the methylpyridine ring (TGA shows 15% mass loss at 25°C/60% humidity) .

Q. How can researchers validate conflicting biological activity data for this compound in enzyme inhibition assays?

- Data Contradictions : Discrepancies in IC50 values (e.g., 10 μM vs. 50 μM for kinase X) may stem from:

- Assay Conditions : ATP concentration (1 mM vs. 100 μM) alters competitive inhibition kinetics .

- Impurities : HPLC-MS of commercial batches revealed 5–10% 4-methoxy-3-methyl isomer, a partial agonist .

- Validation Protocol :

- Repurification : Recrystallize compound to >99.5% purity.

- Dose-Response Curves : Repeat assays with ATP titrations (0.1–2 mM) to calculate Ki values .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.